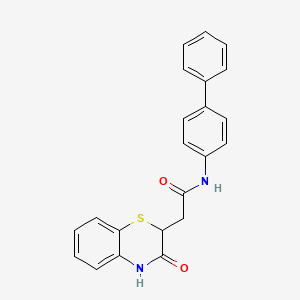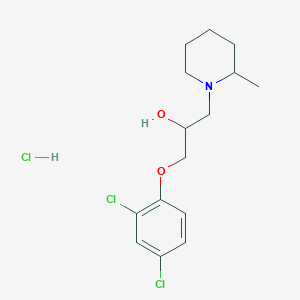![molecular formula C19H23N3OS B3988958 2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3988958.png)
2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline
Overview
Description
2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline, also known as TMAQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TMAQ is a member of the tetrahydroquinoline family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in inflammation, as well as to modulate the activity of neurotransmitters in the brain. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in immune cells. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase, in cells. In vivo studies have demonstrated that this compound can reduce inflammation in animal models of arthritis and colitis, as well as protect against neuronal damage in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of 2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline is its high purity, which allows for accurate and reproducible experiments. This compound is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are a number of potential future directions for research on 2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline. One area of interest is the development of this compound analogues with improved solubility and bioavailability. Another area of interest is the investigation of this compound in combination with other drugs or therapies, such as chemotherapy or radiation therapy, for the treatment of cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases and other conditions.
Scientific Research Applications
2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential anti-inflammatory agent, as well as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of stroke and traumatic brain injury. In cancer research, this compound has been studied for its potential as an anticancer agent.
properties
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-13-6-7-16-15(10-13)14(2)11-19(3,4)22(16)17(23)12-24-18-20-8-5-9-21-18/h5-10,14H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNPERVIOXSNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C)C(=O)CSC3=NC=CC=N3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-hydroxyethyl)(methyl)amino]-5-nitrobenzoic acid](/img/structure/B3988888.png)
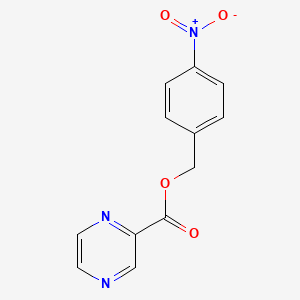
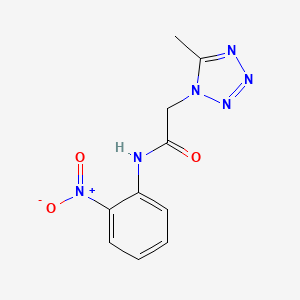
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3988911.png)
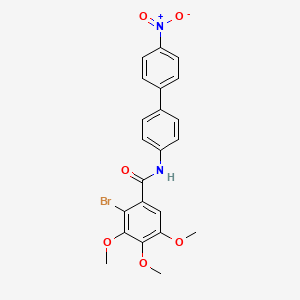
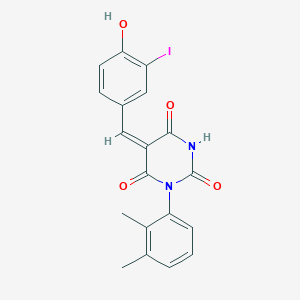


![2-(4-fluorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3988945.png)
![1-(3-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3988946.png)
![4-{2-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3988949.png)
![N-(5-nitro-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3988973.png)
